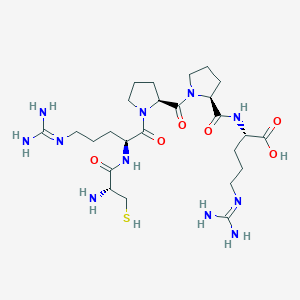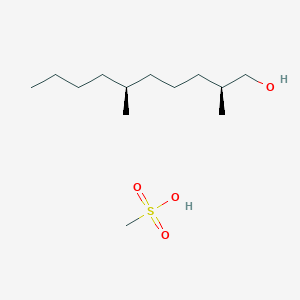
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid is a compound that combines an alcohol and a sulfonic acid
Preparation Methods
The synthesis of (2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid can be achieved through several synthetic routes. One common method involves the chiral resolution of racemic mixtures using specific reagents to obtain the desired enantiomer. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the selective formation of the (2S,6S) enantiomer .
Chemical Reactions Analysis
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid can be compared with similar compounds such as (2S,6S)-2,6-diaminopimelic acid. While both compounds share similar structural features, their chemical properties and applications differ. (2S,6S)-2,6-diaminopimelic acid is primarily used in the study of bacterial cell walls and as a precursor in the synthesis of antibiotics .
By understanding the unique properties and applications of this compound, researchers can explore new avenues for its use in various scientific and industrial fields.
Properties
CAS No. |
647035-23-2 |
|---|---|
Molecular Formula |
C13H30O4S |
Molecular Weight |
282.44 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyldecan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C12H26O.CH4O3S/c1-4-5-7-11(2)8-6-9-12(3)10-13;1-5(2,3)4/h11-13H,4-10H2,1-3H3;1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
InChI Key |
FQLFTVDLOHNALU-FXMYHANSSA-N |
Isomeric SMILES |
CCCC[C@H](C)CCC[C@H](C)CO.CS(=O)(=O)O |
Canonical SMILES |
CCCCC(C)CCCC(C)CO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


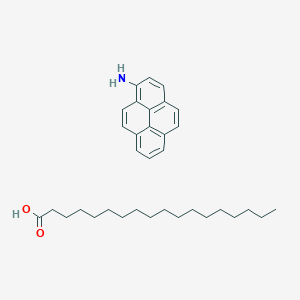
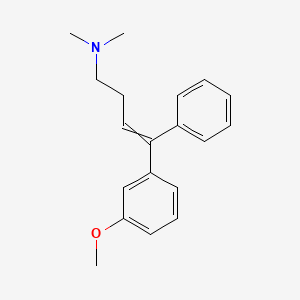
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
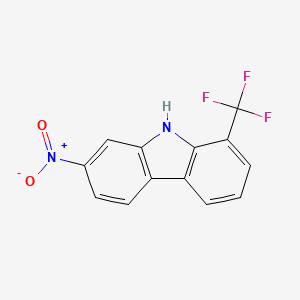
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
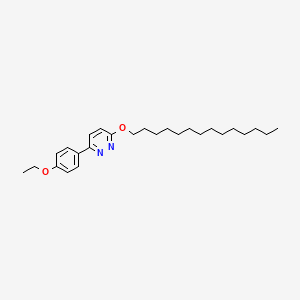
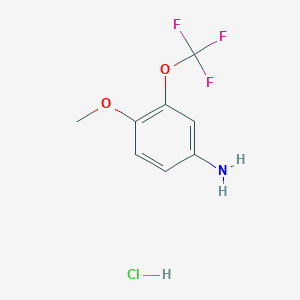
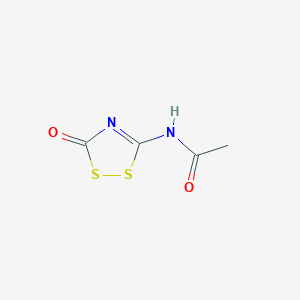

![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
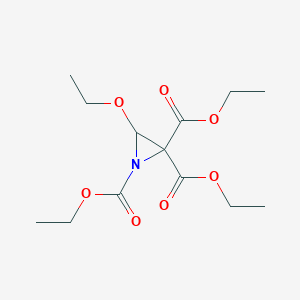
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)

